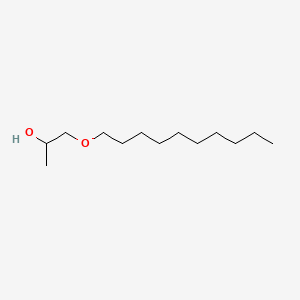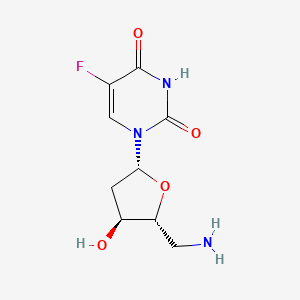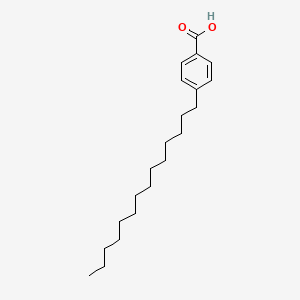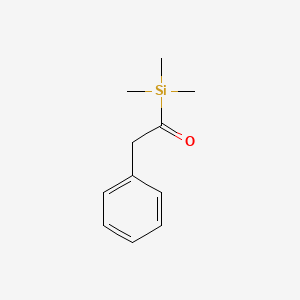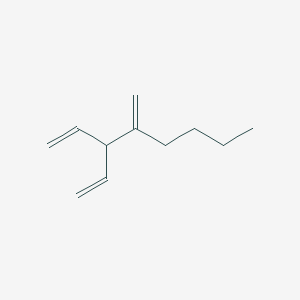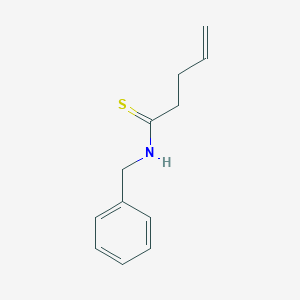
N-Benzylpent-4-enethioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Benzylpent-4-enethioamide is an organic compound characterized by the presence of a benzyl group attached to a pent-4-enethioamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzylpent-4-enethioamide typically involves the reaction of benzylamine with pent-4-enethioic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the thioamide bond. The reaction mixture is then heated to reflux, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the final product. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, can further enhance the sustainability of the production method.
化学反応の分析
Types of Reactions
N-Benzylpent-4-enethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thioamide group can yield the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2), and solvents like dichloromethane.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Benzylamine derivatives.
Substitution: Nitrobenzyl derivatives, halobenzyl derivatives.
科学的研究の応用
N-Benzylpent-4-enethioamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug design and development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of N-Benzylpent-4-enethioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thioamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, resulting in the compound’s bioactive effects.
類似化合物との比較
Similar Compounds
- N-Benzylthioacetamide
- N-Benzylthioformamide
- N-Benzylthioacetamide
Uniqueness
N-Benzylpent-4-enethioamide is unique due to its pent-4-enethioamide moiety, which imparts distinct chemical reactivity and biological activity compared to other benzylthioamides. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in research and industrial applications.
特性
CAS番号 |
58170-54-0 |
|---|---|
分子式 |
C12H15NS |
分子量 |
205.32 g/mol |
IUPAC名 |
N-benzylpent-4-enethioamide |
InChI |
InChI=1S/C12H15NS/c1-2-3-9-12(14)13-10-11-7-5-4-6-8-11/h2,4-8H,1,3,9-10H2,(H,13,14) |
InChIキー |
FMNGVEJBUHBCBA-UHFFFAOYSA-N |
正規SMILES |
C=CCCC(=S)NCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



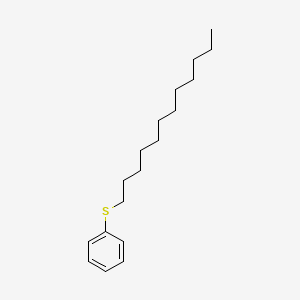
![Benzoic acid, 4-chloro-2-[(3,4-dimethylphenyl)amino]-](/img/structure/B14624334.png)
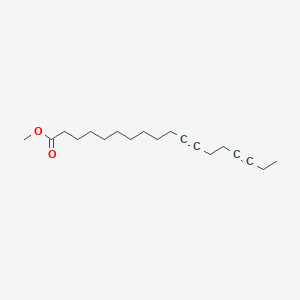
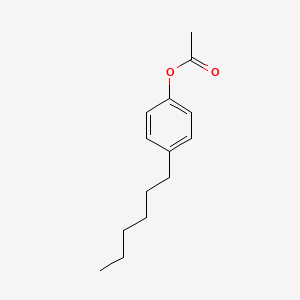
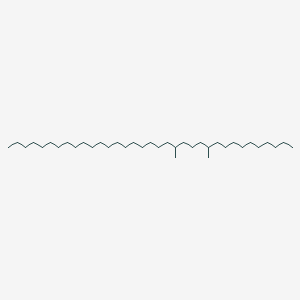
![N,N-Dimethyl-N'-(4-{[6-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)urea](/img/structure/B14624346.png)
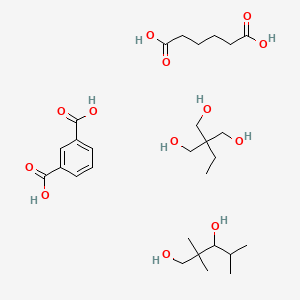
![2-[(2-Phenyl-1H-indol-3-yl)sulfanyl]propanoic acid](/img/structure/B14624351.png)
